4-Bromo-3-fluoro-2-methoxyaniline

physicochemical profiling drug-likeness molecular recognition

4-Bromo-3-fluoro-2-methoxyaniline (CAS 1137869-95-4) is a trisubstituted halogenated aniline derivative featuring bromine at the para position, fluorine at the meta position, and a methoxy group at the ortho position relative to the primary amine. With a molecular formula of C₇H₇BrFNO and molecular weight of 220.04 g·mol⁻¹, this compound belongs to the fluorinated aromatic amine class and is classified under EC List No.

Molecular Formula C7H7BrFNO
Molecular Weight 220.04 g/mol
CAS No. 1137869-95-4
Cat. No. B1527687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluoro-2-methoxyaniline
CAS1137869-95-4
Molecular FormulaC7H7BrFNO
Molecular Weight220.04 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)Br)N
InChIInChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(8)6(7)9/h2-3H,10H2,1H3
InChIKeyQMPCIJTZHLTURH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluoro-2-methoxyaniline (CAS 1137869-95-4): Procurement-Ready Halogenated Aniline Building Block for Kinase Inhibitor Synthesis


4-Bromo-3-fluoro-2-methoxyaniline (CAS 1137869-95-4) is a trisubstituted halogenated aniline derivative featuring bromine at the para position, fluorine at the meta position, and a methoxy group at the ortho position relative to the primary amine . With a molecular formula of C₇H₇BrFNO and molecular weight of 220.04 g·mol⁻¹, this compound belongs to the fluorinated aromatic amine class and is classified under EC List No. 829-053-5 in the ECHA C&L Inventory [1]. Its substitution pattern provides a reactive C–Br handle for palladium-catalyzed cross-coupling while the electron-withdrawing fluorine and electron-donating methoxy groups modulate ring electronics for selective downstream functionalization. Documented applications include serving as a key intermediate in the synthesis of 3,5-diamino-1,2,4-triazole urea ALK inhibitors and chroman-3-amide Rho kinase (ROCK) inhibitors [2].

Why 4-Bromo-3-fluoro-2-methoxyaniline Cannot Be Replaced by Simpler Halogenated Anilines: Substitution Pattern Determines Synthetic Fate


Within the halogenated aniline class, the specific 4-Br/3-F/2-OCH₃ substitution pattern of this compound is not interchangeable with either simpler di-substituted analogs (e.g., 4-bromo-3-fluoroaniline, which lacks the ortho-methoxy group) or positional isomers (e.g., 4-bromo-2-fluoro-3-methoxyaniline) . The ortho-methoxy group introduces an additional hydrogen-bond acceptor (HBA count increases from 1 to 3) and raises the topological polar surface area from 26.02 Ų to 35.30 Ų, altering both molecular recognition properties and physicochemical behavior . Furthermore, the para-C–Br bond exhibits substantially higher oxidative addition rates with Pd(0) catalysts compared to the analogous C–Cl bond in chloro-substituted congeners, making bromine the preferred leaving group for sequential Suzuki–Miyaura or Buchwald–Hartwig diversification strategies [1]. These differences mean that substituting a cheaper or more readily available analog would alter or defeat the downstream synthetic sequence and biological profile of the final target molecule.

Quantitative Differentiation Evidence for 4-Bromo-3-fluoro-2-methoxyaniline vs. Closest Analogs


Computational Property Head-to-Head: Target Compound vs. 4-Bromo-3-fluoroaniline (Des-Methoxy Analog)

The target compound 4-bromo-3-fluoro-2-methoxyaniline possesses an additional ortho-methoxy substituent absent in 4-bromo-3-fluoroaniline (CAS 656-65-5). This substitution increases the topological polar surface area (TPSA) from 26.02 Ų to 35.30 Ų and the hydrogen-bond acceptor count from 1 (NH₂ only) to 3 (NH₂ + OCH₃ oxygen + fluorine), while the XLogP3 values remain comparable (2.00 vs. 2.03) [1]. The increased TPSA and HBA count directly influence passive membrane permeability predictions and target protein binding interactions, meaning the two compounds are not functionally equivalent despite sharing the bromo-fluoroaniline core.

physicochemical profiling drug-likeness molecular recognition

Cross-Coupling Reactivity Advantage: Aryl-Br vs. Aryl-Cl Oxidative Addition Kinetics

The para-bromine substituent in 4-bromo-3-fluoro-2-methoxyaniline provides a kinetically superior oxidative addition partner for Pd(0)-catalyzed cross-coupling compared to the analogous chloro-substituted scaffold 4-chloro-2-fluoro-3-methoxyaniline (CAS 1323966-39-7). In Pd-catalyzed C–C and C–N bond-forming reactions, the relative oxidative addition rate follows the established order Ar-I > Ar-Br > Ar-Cl >> Ar-F, with aryl bromides typically reacting 10–100× faster than aryl chlorides under identical conditions [1][2]. This reactivity differential enables sequential, chemoselective functionalization when the bromine atom is present alongside less reactive halogen substituents (here, the meta-fluorine, which is essentially inert under standard Pd-coupling conditions).

palladium catalysis Suzuki coupling Buchwald-Hartwig amination reaction kinetics

Patent-Corroborated Synthetic Utility: Validated Intermediate in ALK, ROCK, and Tyk2 Inhibitor Programs

4-Bromo-3-fluoro-2-methoxyaniline is explicitly cited as a synthetic intermediate in multiple granted patents and peer-reviewed medicinal chemistry publications spanning at least four distinct kinase inhibitor programs: ALK (anaplastic lymphoma kinase) inhibitors [1], Rho kinase (ROCK) inhibitors via chroman-3-amide scaffolds [2], Tyk2 inhibitors (WO2018071794A1) [3], and PDE1 inhibitors (US-9073936-B2) [4]. In contrast, the positional isomer 4-bromo-2-fluoro-3-methoxyaniline (CAS 1272719-19-3) and the des-methoxy analog 4-bromo-3-fluoroaniline (CAS 656-65-5) lack comparable breadth of documented pharmaceutical intermediate applications in the patent literature. The specific 2-OCH₃/3-F/4-Br arrangement places the electron-donating methoxy group ortho to the amine, influencing the electronic character of the aniline nitrogen during urea/amide bond formation—a feature critical to the ALK inhibitor SAR described by Deng et al. (2011).

kinase inhibitor medicinal chemistry patent literature intermediate validation

Commercial Purity and Storage Requirement Differentiation: Premium-Grade Availability with Defined Cold-Chain Logistics

Commercial sourcing analysis reveals a purity tier spanning 95% (AKSci) to 98.9% by GC (Apollo Scientific via CymitQuimica) for 4-bromo-3-fluoro-2-methoxyaniline . The compound requires refrigerated storage at 2–8°C with protection from light, as specified by multiple suppliers including Aladdin and ChemScene . This storage requirement is more stringent than that of the simpler analog 4-bromo-3-fluoroaniline (CAS 656-65-5), which is typically stored at ambient temperature in a cool, dry place . The target compound's light sensitivity and thermal lability necessitate cold-chain logistics, which procurement officers must factor into total cost of acquisition. Pricing at the 1g scale ranges from approximately €322 (Apollo Scientific, 98.9% GC) to ¥2,929 (Aladdin, 97%), reflecting the premium associated with the higher purity grade and specialized handling .

procurement quality control supply chain purity specification

Regulatory Hazard Profile: ECHA-Notified GHS Classification for Safe-Handling Compliance

4-Bromo-3-fluoro-2-methoxyaniline carries an ECHA-notified harmonized classification under the CLP regulation comprising four hazard categories: Acute Toxicity Category 4 (H302: Harmful if swallowed), Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation, target organ: lungs) [1]. The signal word is 'Warning' with pictogram GHS07. The aggregated notification count of 2 in the ECHA C&L Inventory indicates a consensus classification from at least two notifiers [1]. This hazard profile is broadly comparable to other halogenated aniline derivatives (e.g., 4-bromo-3-fluoroaniline carries similar H302/H315/H319/H335 statements), but the compound's additional methoxy substituent and crystalline powder physical form (white to off-white) may influence dust generation characteristics during weighing and handling, which is relevant given the H335 inhalation hazard designation .

chemical safety GHS classification regulatory compliance occupational health

Procurement-Optimized Application Scenarios for 4-Bromo-3-fluoro-2-methoxyaniline Based on Quantitative Differentiation Evidence


Kinase Inhibitor Medicinal Chemistry: ALK/ROCK/Tyk2 Lead Optimization Programs Requiring Defined Aniline Head Groups

The compound's documented role as a synthetic intermediate in ALK inhibitor development (Deng et al., ACS Med. Chem. Lett. 2011) and ROCK inhibitor programs (chroman-3-amide series) makes it directly applicable for medicinal chemistry groups pursuing ATP-competitive kinase inhibitor scaffolds [1]. The 4-Br/3-F/2-OCH₃ substitution pattern provides a balanced electronic profile: the ortho-methoxy donates electron density to the aniline nitrogen, enhancing nucleophilicity for urea/amide coupling, while the meta-fluorine withdraws electron density to moderate overall reactivity and improve metabolic stability of downstream products. Procurement teams supporting kinase inhibitor projects should prioritize the 98.9% GC-grade material (Apollo Scientific) to minimize purification burden during parallel synthesis campaigns . The Tyk2 inhibitor patent (WO2018071794A1) further validates this scaffold for immunology and inflammation targets [2].

Sequential Cross-Coupling Diversification for DNA-Encoded Library (DEL) or Fragment-Based Drug Discovery (FBDD) Platforms

The differential reactivity of the para-C–Br bond versus the meta-C–F bond enables chemoselective sequential functionalization: the bromine undergoes rapid oxidative addition with Pd(0) for Suzuki–Miyaura or Buchwald–Hartwig coupling, while the C–F bond remains inert under these conditions [1]. This orthogonal reactivity is particularly valuable for DEL synthesis or FBDD hit elaboration, where controlled, stepwise diversification of a single starting material into diverse chemical space is required. The TPSA of 35.30 Ų and XLogP3 of 2.00 place downstream products within favorable physicochemical space for lead-like and drug-like property profiles . The 1g/€322 price point supports medium-throughput library synthesis, while the validated cold-chain storage (2–8°C) ensures compound integrity over extended campaign timelines .

Agrochemical Intermediate Synthesis Leveraging Halogenated Aniline Reactivity for Herbicide/Fungicide Candidate Elaboration

The three-point substitution pattern (Br, F, OCH₃) on the aniline core provides a versatile template for agrochemical lead generation, where halogenated anilines are common precursors to amide-, urea-, and sulfonamide-based herbicides and fungicides. The C–Br handle enables late-stage diversification via cross-coupling to introduce aryl, heteroaryl, or alkynyl groups, while the fluorine atom contributes to metabolic stability and environmental persistence profiles that are critical parameters in agrochemical development [1]. Procurement for agrochemical R&D should consider the 97%-grade material from Aladdin or ChemScene as a cost-effective option when ultra-high purity is not the primary requirement .

Academic Core Facility or CRO Compound Management: High-Purity Building Block with Defined Hazard and Storage Specifications

For centralized compound management facilities supporting multiple independent research groups, 4-bromo-3-fluoro-2-methoxyaniline offers several procurement advantages: (i) the ECHA-notified hazard classification (H302/H315/H319/H335, Warning, GHS07) is unambiguous and requires only standard laboratory PPE and fume hood handling, with no CMR or sensitization classifications [1]; (ii) the 2–8°C refrigerated storage requirement and light sensitivity are clearly documented by multiple vendors, enabling standardized inventory management protocols ; (iii) the compound's demonstrated utility across ≥4 distinct kinase inhibitor programs justifies stock maintenance as a strategically versatile intermediate, reducing lead time for multiple project teams .

Technical Documentation Hub

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